molecular formula C5H8Cl2O B3051677 2-Chloro-3-methylbutanoyl chloride CAS No. 35383-59-6

2-Chloro-3-methylbutanoyl chloride

Cat. No.: B3051677
CAS No.: 35383-59-6
M. Wt: 155.02 g/mol
InChI Key: AJCRZNJYNFAQAC-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbutanoyl chloride is an organic compound with the molecular formula C5H8Cl2O. It is a derivative of butanoyl chloride, where a chlorine atom is substituted at the second carbon and a methyl group at the third carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-methylbutanoyl chloride can be synthesized through the chlorination of 3-methylbutanoyl chloride. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylbutanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methylbutanoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 3-methylbutanoyl group into aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are used in the presence of aromatic compounds.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    3-Methylbutanoic Acid: Formed from hydrolysis.

Scientific Research Applications

2-Chloro-3-methylbutanoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylbutanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets include nucleophilic sites on biomolecules, such as amino groups in proteins and nucleic acids. The pathways involved in its reactions are primarily nucleophilic substitution and acylation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-methylbutane: Similar in structure but lacks the acyl chloride functional group.

    3-Methylbutanoyl Chloride: Lacks the chlorine substitution at the second carbon.

    2-Chlorobutanoyl Chloride: Lacks the methyl group at the third carbon.

Uniqueness

2-Chloro-3-methylbutanoyl chloride is unique due to the presence of both a chlorine atom and a methyl group, which influence its reactivity and applications

Properties

IUPAC Name

2-chloro-3-methylbutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O/c1-3(2)4(6)5(7)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCRZNJYNFAQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481930
Record name Butanoyl chloride, 2-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35383-59-6
Record name Butanoyl chloride, 2-chloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-methylbutanoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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